molecular formula C9H15NO2 B14524199 (2-Nitropropylidene)cyclohexane CAS No. 62527-75-7

(2-Nitropropylidene)cyclohexane

Cat. No.: B14524199
CAS No.: 62527-75-7
M. Wt: 169.22 g/mol
InChI Key: SORSCUOPXMUHIT-UHFFFAOYSA-N
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Description

(2-Nitropropylidene)cyclohexane is an organic compound characterized by a cyclohexane ring with a nitropropylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitropropylidene)cyclohexane typically involves the reaction of cyclohexanone with nitropropane under basic conditions. The reaction proceeds through a condensation mechanism, where the nitropropane acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone, followed by dehydration to form the nitropropylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Nitropropylidene)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) is common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is converted to an amine.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Nitropropylidene)cyclohexane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Nitropropylidene)cyclohexane involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A precursor in the synthesis of (2-Nitropropylidene)cyclohexane.

    Nitropropane: A key reactant in the synthesis.

    Cyclohexanol: A related compound with a hydroxyl group instead of a nitro group.

Uniqueness

This compound is unique due to the presence of the nitropropylidene group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other cyclohexane derivatives, making it valuable for specific applications in research and industry.

Properties

CAS No.

62527-75-7

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-nitropropylidenecyclohexane

InChI

InChI=1S/C9H15NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h7-8H,2-6H2,1H3

InChI Key

SORSCUOPXMUHIT-UHFFFAOYSA-N

Canonical SMILES

CC(C=C1CCCCC1)[N+](=O)[O-]

Origin of Product

United States

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